molecular formula C16H11B B1338681 1-(4-Bromophenyl)naphthalene CAS No. 204530-94-9

1-(4-Bromophenyl)naphthalene

Cat. No. B1338681
M. Wt: 283.16 g/mol
InChI Key: YRPIGRRBBMFFBE-UHFFFAOYSA-N
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Patent
US08729310B2

Procedure details

An Rf value of the desired substance by a silica gel thin layer chromatography (TLC) (developing solvent: hexane) was 0.38 and that of 4-bromoiodobenzene was 0.57.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][CH:3]=1.[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:11]2[C:10]3[C:7](=[CH:2][CH:3]=[CH:4][CH:9]=3)[CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.